

# Solubility Profile of (3-Phenyl-2-propen-1-YL)propylamine: A Technical Guide

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## Compound of Interest

Compound Name: (3-Phenyl-2-propen-1-YL)propylamine

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This technical guide provides an in-depth overview of the solubility characteristics of **(3-Phenyl-2-propen-1-YL)propylamine**, also known as Cinnamylpropylamine. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on qualitative solubility information derived from structurally similar compounds, a detailed experimental protocol for determining solubility, and a conceptual framework for understanding the factors that influence its solubility in various solvents.

## Introduction to (3-Phenyl-2-propen-1-YL)propylamine

**(3-Phenyl-2-propen-1-YL)propylamine** is an organic compound featuring a phenyl group, a propenyl chain, and a primary amine. Its chemical structure, containing both hydrophobic (phenyl and alkyl chain) and hydrophilic (amine) moieties, suggests a varied solubility profile that is highly dependent on the nature of the solvent. Understanding its solubility is critical for a range of applications, including reaction chemistry, formulation development, and pharmacological studies.

## Qualitative Solubility Data

While specific quantitative solubility data (e.g., in g/100 mL or mg/L) for **(3-Phenyl-2-propen-1-yl)propylamine** is not readily available in the reviewed literature, the solubility of structurally analogous compounds provides valuable insights. The following table summarizes the expected qualitative solubility based on the behavior of similar molecules like 3-phenylpropylamine and other aliphatic/aromatic amines.

Solvent Type	Solvent Examples	Expected Solubility of (3-Phenyl-2-propen-1-yl)propylamine	Rationale
Polar Protic	Water, Ethanol, Methanol	Low to Moderate in Water; Good in Alcohols	The amine group can form hydrogen bonds with protic solvents, enhancing solubility. [1] However, the bulky hydrophobic phenyl and propyl groups are expected to significantly limit aqueous solubility.[2] Solubility in alcohols is anticipated to be higher due to the organic nature of the solvent.[3]
Polar Aprotic	Acetone, Dimethyl Sulfoxide (DMSO), Acetonitrile	Good to High	These solvents can engage in dipole-dipole interactions with the polar amine group. DMSO, in particular, is a powerful solvent for a wide range of organic compounds.[4][5]
Nonpolar	Hexane, Toluene, Diethyl Ether	Moderate to Good	The nonpolar phenyl and alkyl components of the molecule will interact favorably with nonpolar solvents through van der Waals forces.

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Chlorinated	Dichloromethane, Chloroform	Good to High	Chlorinated solvents are effective at dissolving a wide array of organic compounds, and good solubility is expected for (3-Phenyl-2-propen-1-YL)propylamine. For a similar compound, 3-phenylpropylamine, solubility in chloroform is noted. <a href="#">[3]</a>
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## Experimental Protocol for Solubility Determination: The Shake-Flask Method

The most reliable and widely accepted method for determining the equilibrium solubility of a compound is the shake-flask method.[\[6\]](#) The following protocol is a generalized procedure based on the OECD Guideline 105 and USP General Chapter <1236>.[\[7\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#)[\[11\]](#)

### 3.1. Principle

An excess amount of the solid compound is agitated in a specific solvent at a constant temperature until equilibrium is reached. The resulting saturated solution is then separated from the undissolved solid, and the concentration of the dissolved compound is determined using a suitable analytical method.

### 3.2. Materials and Equipment

- **(3-Phenyl-2-propen-1-YL)propylamine** (pure solid)
- Selected solvents of high purity
- Flasks with screw caps or ground-glass stoppers

- Constant temperature water bath or incubator with shaker
- Centrifuge
- Syringe filters (e.g., 0.45  $\mu\text{m}$  PTFE or other suitable material)
- Analytical balance
- Validated analytical instrument for concentration measurement (e.g., HPLC-UV, GC-MS)
- pH meter (for aqueous solutions)

### 3.3. Procedure

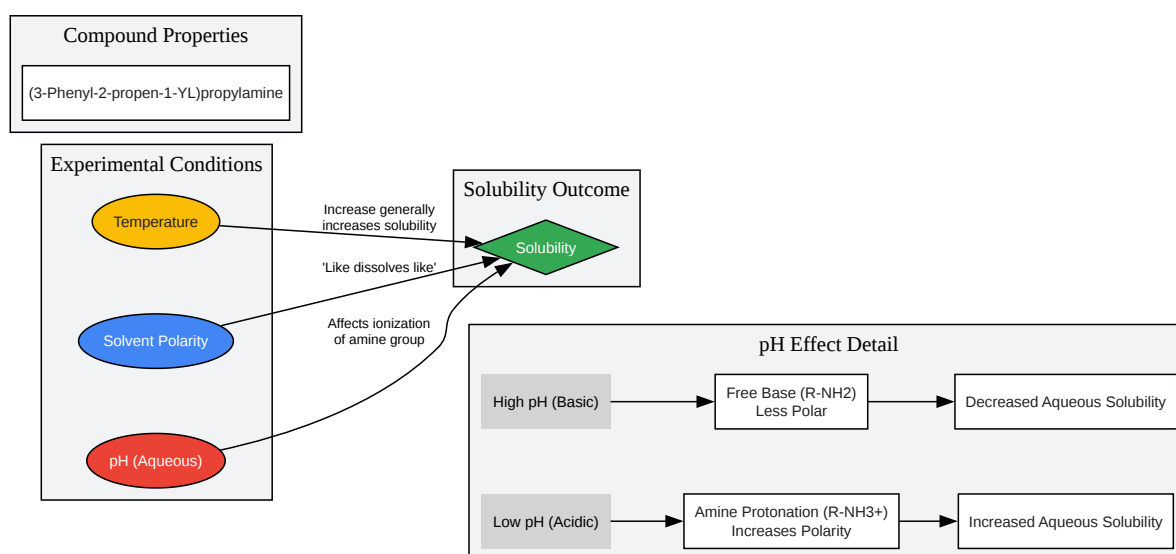
- Preparation: Add an excess amount of solid **(3-Phenyl-2-propen-1-YL)propylamine** to a flask. The excess should be sufficient to ensure that undissolved solid remains at the end of the experiment.
- Solvent Addition: Add a known volume of the desired solvent to the flask.
- Equilibration: Tightly seal the flask and place it in a shaker bath set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the flask at a constant speed.
- Sampling: At predetermined time intervals (e.g., 24, 48, and 72 hours), cease agitation and allow the undissolved solid to settle.[\[12\]](#)
- Phase Separation: Carefully withdraw a sample of the supernatant. To ensure all undissolved particles are removed, the sample should be centrifuged and/or filtered through a syringe filter.
- Analysis: Analyze the concentration of **(3-Phenyl-2-propen-1-YL)propylamine** in the clear filtrate using a validated analytical method.
- Equilibrium Confirmation: Equilibrium is considered to be reached when the concentration values from consecutive time points are in agreement (e.g., within  $\pm 5\%$ ).

### 3.4. Data Reporting

Solubility should be reported in units of mass per volume (e.g., mg/mL or g/L) or molarity (mol/L) at the specified temperature. For aqueous solutions, the pH of the saturated solution should also be reported.

## Factors Influencing Solubility

The solubility of **(3-Phenyl-2-propen-1-yl)propylamine** is governed by several key factors, as illustrated in the following diagram.



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